Methyl aminolevulinate hydrochloride
Overview
Description
Synthesis Analysis
Methyl aminolevulinate hydrochloride can be synthesized through multiple pathways. A notable method involves the bromination of biobased methyl levulinate followed by ammoniation and hydrolysis, employing copper bromide for higher selectivity and activity, achieving a high yield and purity of the target compound (Zai et al., 2019). Another approach uses levulinic acid as a starting point, converting it to 5-amino-4-oxopentanoic acid hydrochloride through esterification and bromination steps (Lin Yuan, 2006).
Molecular Structure Analysis
Research on the molecular structure of MAL-HCl and related compounds, such as its esters, is pivotal for understanding its physical and chemical properties. Studies using small angle X-ray diffraction (SAXD) and nuclear magnetic resonance diffusometry (NMRD) have revealed insights into the structural effects of MAL-HCl in various formulations (Bender et al., 2008).
Chemical Reactions and Properties
MAL-HCl is involved in numerous chemical reactions, where its ester form is used in photodynamic therapy (PDT) processes. The lipid sponge phase can facilitate the transdermal delivery of MAL-HCl, showcasing its potential in medical applications (Merclin et al., 2004).
Physical Properties Analysis
The physical properties of MAL-HCl and its formulations play a critical role in its effectiveness in applications such as PDT. The penetration efficiency and distribution pattern of MAL-induced porphyrin fluorescence in thick basal cell carcinoma lesions have been studied, demonstrating the compound's selective and homogeneous distribution within lesions (Peng et al., 2001).
Chemical Properties Analysis
MAL-HCl's chemical properties, particularly in relation to photodynamic therapy, are of significant interest. Enhancements in MAL-based photodynamic cell killing through the use of iron chelators, which increase the accumulation of protoporphyrin IX, highlight the compound's potential in cancer treatment applications (Pye & Curnow, 2007).
Scientific Research Applications
Treatment of Skin Cancers and Precancerous Lesions :
- Methyl aminolevulinate enhances PDT efficacy in thick basal cell carcinoma (BCC) lesions (Peng et al., 2001).
- It's effective for treating actinic keratoses, superficial BCC, and Bowen's disease, with superior cosmetic outcomes and minimal side-effects (Ortiz-policarpio & Lui, 2009).
- Studies indicate that methyl aminolevulinate combined with PDT is significantly better for actinic keratosis treatment compared to cryotherapy and placebo PDT (Freeman et al., 2003).
Prevention and Delay of Skin Lesions :
- Topical application of methyl aminolevulinate can prevent new skin lesions in renal transplant recipients (Wulf et al., 2006).
- It delays the appearance of UV-induced skin tumors in mice (Sharfaei et al., 2002).
Treatment of Oral Lichen Planus :
- Methyl 5-aminolevulinate PDT significantly improves oral lichen planus after a single treatment, with lasting improvement over a 4-year follow-up period (Kvaal et al., 2013).
Enhancement of PDT Efficacy :
- The hydroxypyridinone iron chelator CP94 increases the efficacy of methyl-aminolevulinate-based PDT in non-melanoma skin cancer treatment (Dogra et al., 2016).
Comparative Studies and Treatment Methods :
- Daylight methyl aminolevulinate PDT is effective for grade I actinic keratosis, offering improved tolerability and reduced clinical attendance compared to conventional PDT (Fargnoli et al., 2015).
- Both blue and red light sources are effective for PDT using methyl aminolevulinate in photodamaged skin (Goldman Mp, 2011).
Drug Delivery Research :
- The lipid sponge phase shows potential as a transdermal drug delivery vehicle for 5-aminolevulinic acid and its methyl ester (Merclin et al., 2004).
Side Effects and Safety :
- Methyl aminolevulinate has a 1% risk of developing contact allergy after multiple treatments (Hohwy et al., 2007).
Mechanism of Action
Target of Action
Methyl 5-aminolevulinate hydrochloride, also known as Methyl aminolevulinate hydrochloride, is a prodrug that is metabolized to Protoporphyrin IX . Protoporphyrin IX is a photosensitizer used in photodynamic therapy . The primary target of this compound is the cellular compartments, particularly the mitochondria .
Mode of Action
The mode of action of Methyl 5-aminolevulinate hydrochloride involves photosensitization. After topical application, porphyrins accumulate intracellularly in the treated skin lesions . These intracellular porphyrins, including Protoporphyrin IX, are photoactive compounds. Upon light activation in the presence of oxygen, singlet oxygen is formed, which causes damage to cellular compartments, particularly the mitochondria . This light activation of accumulated porphyrins leads to a photochemical reaction and thereby phototoxicity to the light-exposed target cells .
Biochemical Pathways
The compound is metabolized by esterases in the cells to 5-aminolevulinate (5-ALA) . From 5-ALA, protoporphyrin IX is formed via several intermediate stages . Protoporphyrin IX is the actual effective photosensitizer used for photodynamic therapy .
Pharmacokinetics
It is known that the compound is a prodrug that is metabolized to protoporphyrin ix .
Result of Action
The result of the action of Methyl 5-aminolevulinate hydrochloride is the destruction of target cells. The formation of singlet oxygen damages cellular compartments, leading to phototoxicity to the light-exposed target cells . This results in the destruction of the cells, which is beneficial in the treatment of non-hyperkeratotic, non-pigmented actinic keratosis of the face and scalp .
Action Environment
The action of Methyl 5-aminolevulinate hydrochloride is influenced by environmental factors such as light and oxygen. The compound requires light of a specific wavelength (570 to 670 nm) for activation . In addition, the presence of oxygen is necessary for the formation of singlet oxygen, which causes damage to the target cells . Therefore, the efficacy and stability of the compound’s action are influenced by these environmental factors.
Safety and Hazards
Future Directions
Methyl aminolevulinate has been used effectively as a topical photosensitizing agent in the photodynamic therapy (PDT) of epidermal lesions such as actinic keratosis (AK) and basal cell carcinoma (BCC) . Despite the enthusiasm for new treatment alternatives, there is no consensus about treatment parameters to target of acne sebaceous glands .
properties
IUPAC Name |
methyl 5-amino-4-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYSYPVQHFNBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045630 | |
Record name | Methyl aminolevulinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl aminolevulinate hydrochloride | |
CAS RN |
79416-27-6 | |
Record name | Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79416-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl aminolevulinate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079416276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl aminolevulinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL AMINOLEVULINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S73606O1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl aminolevulinate hydrochloride exert its effect in Photodynamic Therapy (PDT)?
A1: Methyl aminolevulinate hydrochloride (MAL), a prodrug, is metabolized within cells to protoporphyrin IX (PpIX), a photosensitizing agent. [] When exposed to specific wavelengths of light, PpIX becomes excited and interacts with oxygen, generating reactive oxygen species (ROS). [] These ROS cause damage to cellular components, leading to cell death, a key mechanism in PDT for treating conditions like actinic keratosis and certain cancers. [, , ]
Q2: Are there differences in how different cell types respond to MAL-PDT?
A2: Yes, sensitivity to MAL-PDT can vary significantly between cell types. Research has shown that variations in PpIX accumulation levels in cells contribute to this difference. [] For instance, ovarian cancer cell lines HTOA, HRA, and DISS showed significant tumor shrinkage after MAL-PDT, while MCAS and TOV21G cells demonstrated minimal response. [] This variation was linked to higher PpIX accumulation in the sensitive cell lines compared to the resistant ones. [] Further investigation revealed that higher expression levels of glutathione transferase Omega-1 (GSTO1), an enzyme involved in PpIX conversion, were associated with increased sensitivity to PDT. []
Q3: What are the structural characteristics of Methyl aminolevulinate hydrochloride?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of Methyl aminolevulinate hydrochloride, they consistently refer to it as a derivative of δ-Aminolevulinic acid (ALA). [] This suggests a close structural similarity. Detailed spectroscopic data is not provided in the excerpts.
Q4: Are there any specific material compatibility requirements for handling Methyl aminolevulinate hydrochloride during research and development?
A4: The provided research excerpts do not delve into specific material compatibility details for handling Methyl aminolevulinate hydrochloride.
Q5: Has research explored combining MAL-PDT with other treatment modalities?
A5: Yes, studies have investigated combining MAL-PDT with other therapies. For example, concurrent use of MAL-PDT with clofibric acid showed promising results in treating peritoneal carcinomatosis arising from ovarian cancer in a rat model. [] This combination led to significantly prolonged survival compared to debulking surgery alone or even MAL-PDT alone. []
Q6: Does skin pretreatment influence the effectiveness of MAL-PDT?
A6: Skin pretreatment plays a crucial role in the efficacy of MAL-PDT. [] Various methods, including curettage, microdermabrasion, microneedling, and ablative fractional laser (AFXL), have been explored to enhance the penetration of MAL and subsequent PpIX accumulation. [] AFXL pretreatment demonstrated the highest enhancement in PpIX fluorescence compared to other methods, suggesting its potential for optimizing PDT response. []
Q7: Are there any known long-term effects or safety concerns associated with MAL-PDT?
A7: The research excerpts primarily focus on the short-term efficacy and mechanistic aspects of MAL-PDT. While some studies mention local skin reactions as a common side effect, [] long-term effects are not extensively discussed.
Q8: How is Methyl aminolevulinate hydrochloride formulated for clinical use in PDT?
A8: Methyl aminolevulinate hydrochloride is commonly formulated as a topical cream for PDT applications. [, ] This formulation facilitates direct application to the targeted skin areas, such as those affected by actinic keratosis or superficial skin cancers. [, ]
Q9: What is the current understanding of the environmental impact and degradation of Methyl aminolevulinate hydrochloride?
A9: The provided research excerpts do not offer information regarding the environmental impact or degradation pathways of Methyl aminolevulinate hydrochloride. Further research is necessary to assess its potential ecological effects.
Q10: Are there alternative compounds or treatment modalities being explored for the same indications as MAL-PDT?
A10: While the excerpts focus primarily on MAL-PDT, they mention other treatment options for conditions like actinic keratosis and superficial skin cancers. These include cryosurgery and surgical interventions, each with its own set of advantages and limitations. [, ] The excerpts do not delve into specific alternative compounds beyond mentioning clofibric acid as a combination therapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.